Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The compound’s molecular formula is C11H12N2O2, and it has a molecular weight of 204.23 g/mol .
Preparation Methods
The synthesis of methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate aldehydes with 2-aminopyridines under acidic conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridines with aldehydes in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need to isolate intermediates.
Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its significant activity against MDR-TB and XDR-TB.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-4-6-13-9(11(14)15-3)8(2)12-10(7)13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHXZIIOHKYDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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